REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
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Name
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|
Quantity
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650 g
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Type
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reactant
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Smiles
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C(=C)C1=NC=CC=C1
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Name
|
|
Quantity
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350 g
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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is washed twice with 5% NaOH in water (each 320 mL) and twice with water (each 640 mL)
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Type
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CUSTOM
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Details
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to remove the inhibitors
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Name
|
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Type
|
|
Smiles
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C(=C)C1=NC=CC=C1.C=CC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |